(1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one
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Overview
Description
(1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[91004,6]dodecan-8-one is a complex organic compound belonging to the class of sesquiterpenes These compounds are known for their diverse biological activities and are often found in essential oils of various plants The unique structure of (1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[910
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Epoxidation of Germacrene: Germacrene can be subjected to epoxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce epoxy groups.
Cyclization Reactions: Further cyclization reactions may be employed to form the desired diepoxy structure.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to open the epoxy rings and form different products.
Substitution: Nucleophilic substitution reactions can occur at the epoxy sites.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce diols.
Scientific Research Applications
(1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[910
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavors due to its presence in essential oils.
Mechanism of Action
The mechanism of action of (1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one involves its interaction with specific molecular targets. The epoxy groups can react with nucleophiles in biological systems, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Germacrene D: A sesquiterpene with a similar core structure but lacking epoxy groups.
Caryophyllene Oxide: Another sesquiterpene with an epoxy group, known for its biological activities.
Uniqueness
(1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[910
Properties
IUPAC Name |
(1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3/t12?,13?,14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHJHHZMCSHKDZ-CVSAEHQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CC2C(O2)(CCC3C(O3)(CC1=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CC2[C@](O2)(CCC3[C@@](O3)(CC1=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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